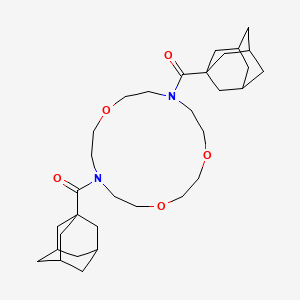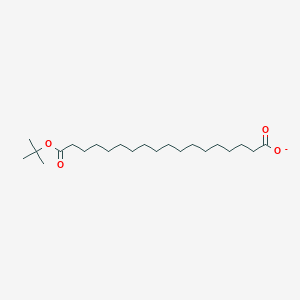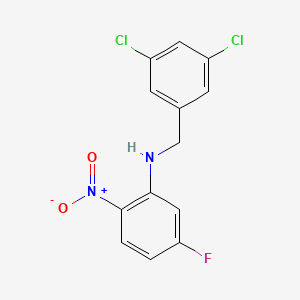![molecular formula C11H17BrO B8437372 2-Bromospiro[5.5]undecan-1-one](/img/structure/B8437372.png)
2-Bromospiro[5.5]undecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromospiro[5.5]undecan-1-one is a chemical compound belonging to the spiroketone family. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage. This particular compound features a bromine atom attached to the spiro carbon, making it a valuable intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromospiro[5.5]undecan-1-one typically involves the bromination of spiro[5,5]undecan-1-one. One common method includes the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature, and the bromine is added dropwise to the spiroketone solution until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of safer and more environmentally friendly solvents is often preferred in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromospiro[5.5]undecan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to spiro[5,5]undecan-1-one using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of spiro[5,5]undecan-1,2-dione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere (e.g., nitrogen or argon).
Oxidation: Performed in aqueous or organic solvents at elevated temperatures (50-80°C).
Major Products
Substitution: Formation of spiro[5,5]undecan-1-ol, spiro[5,5]undecan-1-nitrile, or spiro[5,5]undecan-1-amine.
Reduction: Formation of spiro[5,5]undecan-1-one.
Oxidation: Formation of spiro[5,5]undecan-1,2-dione.
Applications De Recherche Scientifique
2-Bromospiro[5.5]undecan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and spiro compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-Bromospiro[5.5]undecan-1-one largely depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In reduction reactions, the carbonyl group is reduced to a hydroxyl group, altering the compound’s reactivity and properties. In oxidation reactions, the compound is further oxidized to form diketones, which can participate in additional chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[5,5]undecan-1-one: The parent compound without the bromine atom.
2-Chloro-spiro[5,5]undecan-1-one: Similar structure with a chlorine atom instead of bromine.
2-Iodo-spiro[5,5]undecan-1-one: Similar structure with an iodine atom instead of bromine.
Uniqueness
2-Bromospiro[5.5]undecan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C11H17BrO |
|---|---|
Poids moléculaire |
245.16 g/mol |
Nom IUPAC |
4-bromospiro[5.5]undecan-5-one |
InChI |
InChI=1S/C11H17BrO/c12-9-5-4-8-11(10(9)13)6-2-1-3-7-11/h9H,1-8H2 |
Clé InChI |
GEPLRUHKORZDGH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CCCC(C2=O)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Dimethylamino-1-[[(1H)-indazol 3 yl]carbonyl]piperidine](/img/structure/B8437290.png)

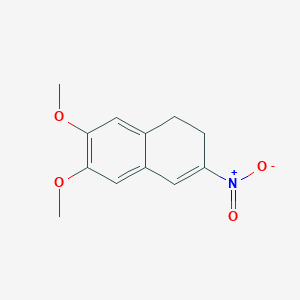
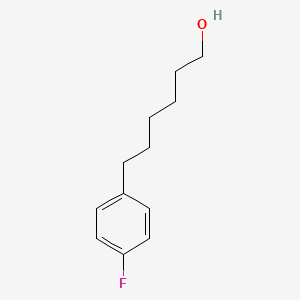
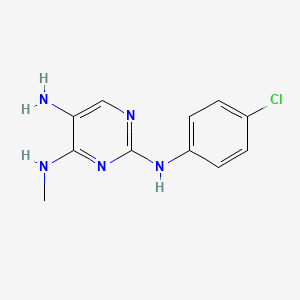
![Methyl 5-(methylsulfonyl)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B8437321.png)
![2-Bromo-1-(4-methylbenzo[b]thiophen-2-yl)propan-1-one](/img/structure/B8437324.png)
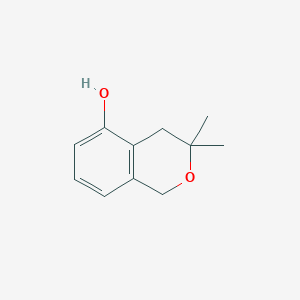
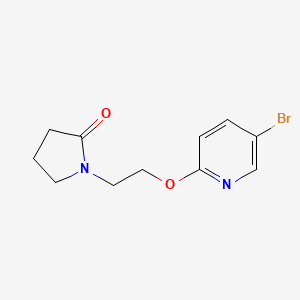
![2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol](/img/structure/B8437341.png)
